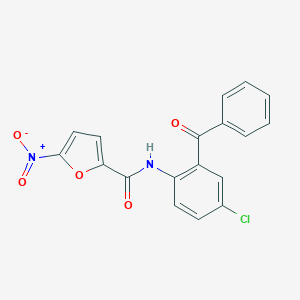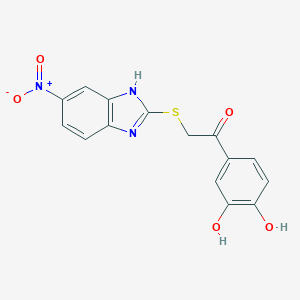
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a furamide moiety attached to a benzothiadiazole core. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide typically involves the following steps:
Amidation: The furamide moiety is introduced through an amidation reaction, where the brominated benzothiadiazole is reacted with a suitable amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the benzothiadiazole core.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Materials Science: Used in the development of organic semiconductors and optoelectronic devices.
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide involves interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in biological processes.
Interact with Receptors: Modulate receptor activity, leading to physiological effects.
Affect Cellular Pathways: Influence cellular signaling pathways, resulting in changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide: A similar compound with a chloro substituent instead of a furamide moiety.
5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide: A derivative with a methoxy group.
Uniqueness
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furamide moiety differentiates it from other benzothiadiazole derivatives, leading to unique reactivity and applications.
Properties
Molecular Formula |
C12H8BrN3O2S |
|---|---|
Molecular Weight |
338.18g/mol |
IUPAC Name |
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H8BrN3O2S/c1-6-2-3-7-11(16-19-15-7)10(6)14-12(17)8-4-5-9(13)18-8/h2-5H,1H3,(H,14,17) |
InChI Key |
SBSQLHXPQFMYTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B504850.png)

![N-{2-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B504852.png)
![6-Nitro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B504855.png)

![3-[(4-chlorophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B504857.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B504859.png)
![2-(4-Chlorophenyl)-8-[(2,6-dichlorobenzyl)oxy]imidazo[1,2-a]pyridine](/img/structure/B504861.png)

![2-[[5-(Trifluoromethyl)-2-pyridyl]thio]-1H-benzimidazole](/img/structure/B504865.png)
